N-(2,4-dimethylphenyl)-4-iodobenzamide
Description
N-(2,4-Dimethylphenyl)-4-iodobenzamide is a halogenated benzamide derivative featuring a 2,4-dimethylphenyl substituent on the amide nitrogen and a para-iodine atom on the benzoyl ring. The 2,4-dimethylphenyl group is a recurring motif in bioactive molecules, such as the insecticide amitraz and anticonvulsant semicarbazones , while the iodine atom may influence lipophilicity and electronic properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCDOQWBGVGEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituted Iodobenzamides
Iodobenzamide derivatives vary in the substituents on the aniline ring, impacting their physicochemical and biological properties:
*Theoretical molecular weight calculated based on structural similarity.
- Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂): In N-(2-nitrophenyl)-4-bromo-benzamide (), bromine’s lower electronegativity compared to iodine may reduce steric hindrance and polarizability, affecting binding interactions. Amino/Hydroxy Groups: The 3-amino group in N-(3-aminophenyl)-4-iodobenzamide could enhance solubility via hydrogen bonding, whereas the 2,4-dimethyl group in the target compound increases hydrophobicity.
Halogen Substitution: Iodo vs. Bromo Analogs
The replacement of iodine with bromine alters molecular properties:
2,4-Dimethylphenyl-Containing Compounds
The 2,4-dimethylphenyl group is prevalent in bioactive molecules:
- Structural Implications :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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